
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms. It is part of the pyrimidine family, which is known for its significance in various biological and chemical processes. This compound’s unique structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the cyclization of a precursor molecule containing amino and thiol groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. The process could include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions might convert it into different thiol-containing compounds.
Substitution: The amino and thiol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield disulfides, while substitution reactions could produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione exerts its effects involves interactions with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The pathways involved could be related to its ability to form disulfide bonds, participate in redox reactions, or act as a nucleophile in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
6-Aminothiouracil: Another sulfur-containing pyrimidine derivative.
2-Thiouracil: Known for its use in various chemical and biological studies.
4-Thiouracil: Studied for its unique chemical properties and applications.
Uniqueness
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione’s uniqueness lies in its specific combination of amino and thiol groups, allowing it to participate in a wide range of chemical reactions and applications. Its structure provides distinct reactivity compared to other similar compounds.
Properties
CAS No. |
124773-21-3 |
|---|---|
Molecular Formula |
C4H5N3S3 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
5-amino-6-sulfanyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H5N3S3/c5-1-2(8)6-4(10)7-3(1)9/h5H2,(H3,6,7,8,9,10) |
InChI Key |
PKPUMCRZCVIHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=S)NC1=S)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

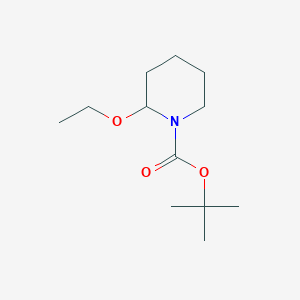
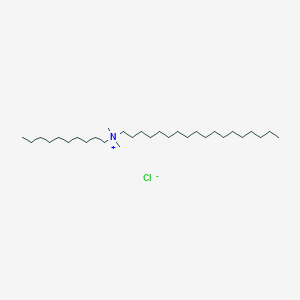
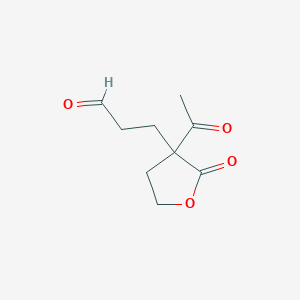
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
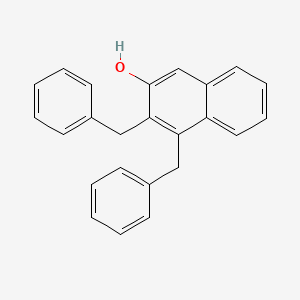
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)


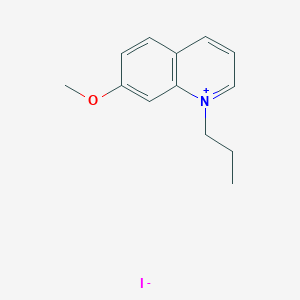

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
